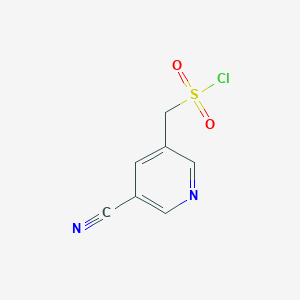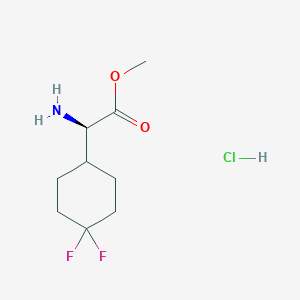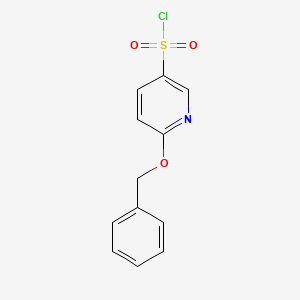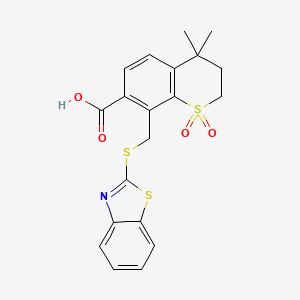
8-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 8-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-7-carboxylic acid
This compound belongs to the benzothiazole family, characterized by a fused benzene and thiazole ring. It contains a carboxylic acid group, which imparts acidity and potential for chemical reactivity.
準備方法
Synthetic Routes:: Several synthetic pathways lead to this compound:
Diazo-Coupling: Involves coupling a diazonium salt with a thiol to form the benzothiazole ring.
Knoevenagel Condensation: Reacts an aldehyde or ketone with malonic acid to yield the desired structure.
Biginelli Reaction: A multicomponent reaction that assembles the heterocyclic core.
Microwave Irradiation: Accelerates reactions, enhancing yield and efficiency.
Industrial Production:: While industrial-scale synthesis specifics are proprietary, laboratories typically scale up successful benchtop methods. Optimization ensures cost-effectiveness and high yields.
化学反応の分析
Reactions::
Oxidation: The compound can undergo oxidation, converting sulfur to sulfone or sulfoxide.
Reduction: Reduction of the carbonyl group may yield a corresponding alcohol.
Substitution: Halogenation or other substitutions can modify the benzothiazole ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., chlorine, bromine).
- Oxidation: Sulfone or sulfoxide derivatives.
- Reduction: Alcohol analogs.
- Substitution: Halogenated benzothiazoles.
科学的研究の応用
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with enzymes or receptors.
Medicine: Potential antimicrobial or anticancer properties.
Industry: Dyes, pharmaceuticals, and agrochemicals.
作用機序
The compound’s effects likely involve:
Molecular Targets: Specific proteins or enzymes.
Pathways: Signaling cascades or metabolic processes.
類似化合物との比較
While unique, it shares features with related benzothiazoles:
Similar Compounds:
特性
分子式 |
C20H19NO4S3 |
|---|---|
分子量 |
433.6 g/mol |
IUPAC名 |
8-(1,3-benzothiazol-2-ylsulfanylmethyl)-4,4-dimethyl-1,1-dioxo-2,3-dihydrothiochromene-7-carboxylic acid |
InChI |
InChI=1S/C20H19NO4S3/c1-20(2)9-10-28(24,25)17-13(12(18(22)23)7-8-14(17)20)11-26-19-21-15-5-3-4-6-16(15)27-19/h3-8H,9-11H2,1-2H3,(H,22,23) |
InChIキー |
JYHUSSKQMHZFPO-UHFFFAOYSA-N |
正規SMILES |
CC1(CCS(=O)(=O)C2=C1C=CC(=C2CSC3=NC4=CC=CC=C4S3)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13086757.png)
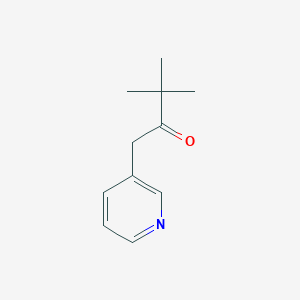
![7-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13086770.png)
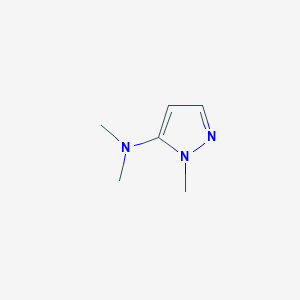
![6',7'-Dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13086788.png)
![4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B13086794.png)
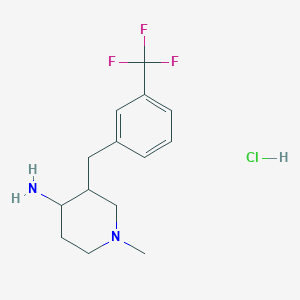
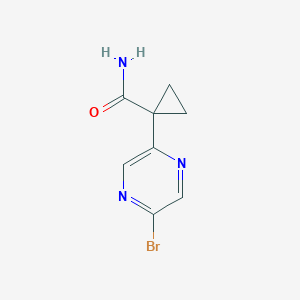
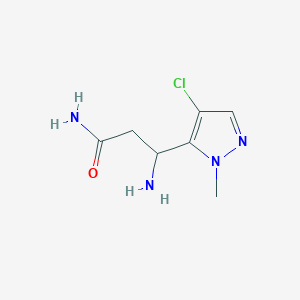
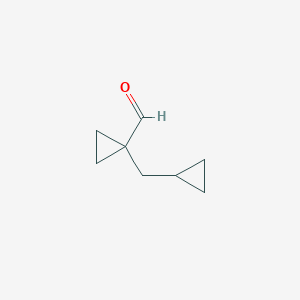
![4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13086842.png)
